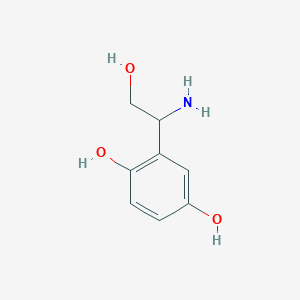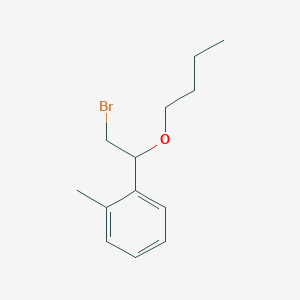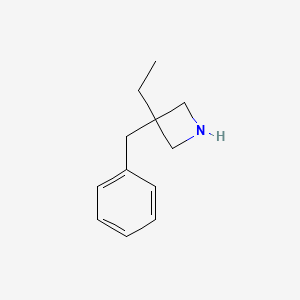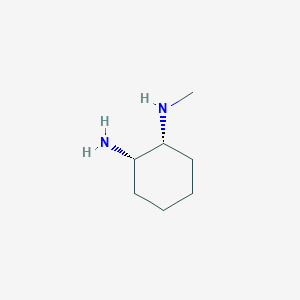
cis-N-methyl-cyclohexane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-N1-methylcyclohexane-1,2-diamine is a chiral diamine compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-N1-methylcyclohexane-1,2-diamine typically involves the reduction of corresponding ketones or imines. One common method includes the reduction of (1R,2S)-N1-methylcyclohexane-1,2-dione using metal hydrides such as sodium borohydride or lithium aluminum hydride under controlled conditions . Another approach involves the catalytic hydrogenation of imines derived from cyclohexanone and methylamine .
Industrial Production Methods
Industrial production of (1R,2S)-N1-methylcyclohexane-1,2-diamine often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-pressure hydrogenation with metal catalysts such as palladium or platinum on carbon supports . This method allows for efficient large-scale production while maintaining the stereochemical integrity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-N1-methylcyclohexane-1,2-diamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amine groups, leading to the formation of N-substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum on carbon.
Major Products
The major products formed from these reactions include N-substituted derivatives, imines, and ketones, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(1R,2S)-N1-methylcyclohexane-1,2-diamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which (1R,2S)-N1-methylcyclohexane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes, thereby influencing the reactivity and selectivity of the reactions . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-2-Phenylcyclopropanaminium: This compound shares similar stereochemistry but differs in its functional groups and applications.
(1R,2S)-2-Amino-1,2-diphenylethanol: Another chiral diamine with distinct chemical properties and uses.
Uniqueness
(1R,2S)-N1-methylcyclohexane-1,2-diamine is unique due to its specific stereochemistry and the presence of both amine groups on a cyclohexane ring. This configuration imparts distinct reactivity and makes it particularly valuable in asymmetric synthesis and catalysis .
Eigenschaften
Molekularformel |
C7H16N2 |
|---|---|
Molekulargewicht |
128.22 g/mol |
IUPAC-Name |
(1S,2R)-2-N-methylcyclohexane-1,2-diamine |
InChI |
InChI=1S/C7H16N2/c1-9-7-5-3-2-4-6(7)8/h6-7,9H,2-5,8H2,1H3/t6-,7+/m0/s1 |
InChI-Schlüssel |
UZFSSDLWBZWJRU-NKWVEPMBSA-N |
Isomerische SMILES |
CN[C@@H]1CCCC[C@@H]1N |
Kanonische SMILES |
CNC1CCCCC1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


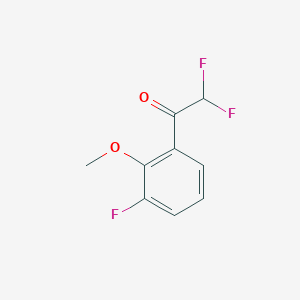
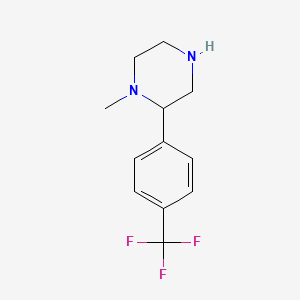
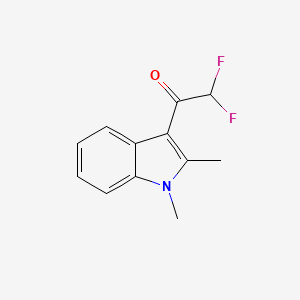

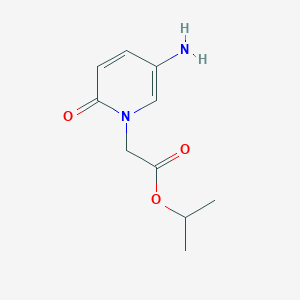
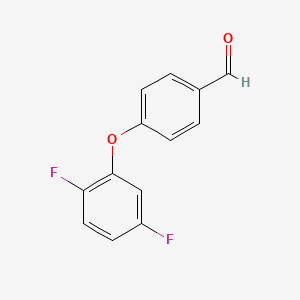
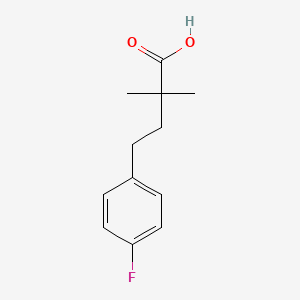
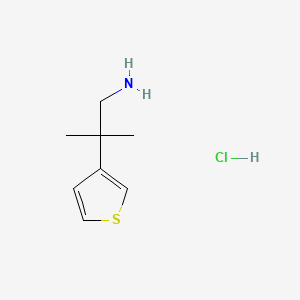
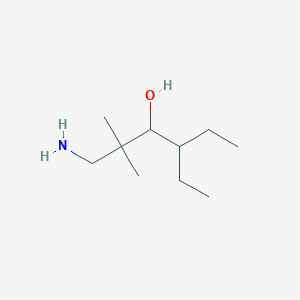
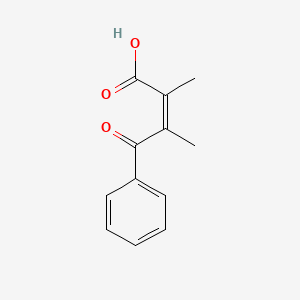
![2-(1-{bicyclo[2.2.1]heptan-2-yl}-N-methylformamido)acetic acid](/img/structure/B13519911.png)
